molecular formula C20H16F3N5O3 B2448675 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941917-01-7

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2448675
CAS RN: 941917-01-7
M. Wt: 431.375
InChI Key: BEMYEYUVUYXNNB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazo[2,1-c][1,2,4]triazin ring, a phenyl group, and a trifluoromethyl group. The phenyl group is a cyclic group of atoms with the formula C6H5 . The trifluoromethyl group contains a carbon atom bonded to three fluorine atoms and is often represented as -CF3.

Scientific Research Applications

Antimicrobial Applications

A significant body of research focuses on the synthesis of imidazoheterocycles and related compounds for their potential antimicrobial properties. For instance, a study involved the synthesis of 8-substituted-3,4-dihydro-6-methyl-4-phenylimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives showing favorable antimicrobial effects. These novel compounds were investigated for their in vitro antimicrobial activity, demonstrating potential as new antimicrobial agents against a range of bacterial and fungal pathogens (Sawant, 2013).

Synthesis and Structural Studies

Research has also been conducted on the development of synthetic methodologies and the structural elucidation of related compounds. For example, the Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolone as an amidating reagent was developed, offering a straightforward approach to afford a variety of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives with excellent yields. This work not only advances synthetic methods but also provides insights into the mechanistic aspects of C-H bond activation and amidation processes (Samanta et al., 2019).

Anticancer and Biological Activity

Furthermore, there's interest in exploring the anticancer and biological activities of these compounds. A study outlined the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, highlighting their in vitro anticancer and antibacterial activity. This research suggests that certain derivatives selectively influence cancer cell lines, offering potential leads for anticancer drug development (Berest et al., 2011).

CO2 Capture and Environmental Applications

Another interesting application is in the field of environmental science, where triazine-based benzimidazole-linked polymers have been synthesized for CO2 capture. These materials exhibit high surface areas and selectivities for CO2 over N2, demonstrating their potential in addressing CO2 accumulation and contributing to environmental sustainability (Sekizkardes et al., 2014).

properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O3/c21-20(22,23)14-8-4-5-9-15(14)24-16(29)12-28-18(31)17(30)27-11-10-26(19(27)25-28)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMYEYUVUYXNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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